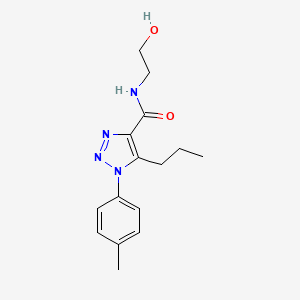
N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, also known as HET0016, is a selective inhibitor of 20-HETE synthesis. It is a small molecule that has been widely used in scientific research to study the biological effects of 20-HETE.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
Research into triazole derivatives, such as "N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide," often focuses on their synthesis and potential for forming complex molecular structures. For example, the work by Shen et al. (2013) on the synthesis of (S)-1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides highlights the chemical versatility of triazole compounds. These molecules were characterized by various spectroscopic methods, showing the importance of triazole derivatives in the exploration of new chemical entities (Shen et al., 2013).
Potential Biological Activities
Triazole derivatives are also studied for their potential biological activities. Albert and Taguchi's research on 4-amino-1,2,3-triazoles and their derivatives indicates the diverse pharmacological properties that can be explored within this class of compounds. Such studies contribute to the understanding of how triazole derivatives might interact with biological systems, potentially leading to the development of new therapeutic agents (Albert & Taguchi, 1973).
Antimicrobial Activities
Another significant area of research involves evaluating the antimicrobial properties of triazole derivatives. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and assessed their antimicrobial activities. Such studies demonstrate the potential of triazole compounds in contributing to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant bacterial and fungal infections (Bektaş et al., 2007).
Synthesis of Anticancer Nucleosides
Lei et al. (2014) focused on synthesizing anticancer nucleosides based on 1,2,4-triazole nucleosides, demonstrating the potential therapeutic applications of triazole derivatives in oncology. These compounds were synthesized with high yields and their structures confirmed by X-ray diffraction, highlighting the role of triazole derivatives in developing novel anticancer drugs (Lei et al., 2014).
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-3-4-13-14(15(21)16-9-10-20)17-18-19(13)12-7-5-11(2)6-8-12/h5-8,20H,3-4,9-10H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIYVLCZXPDIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B2582660.png)
![(2E,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2582663.png)
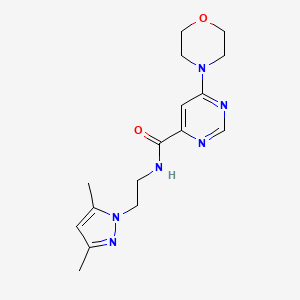
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone](/img/structure/B2582666.png)
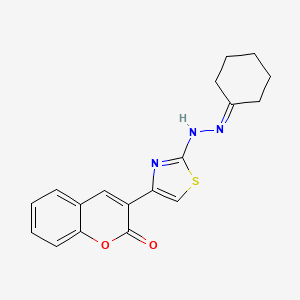

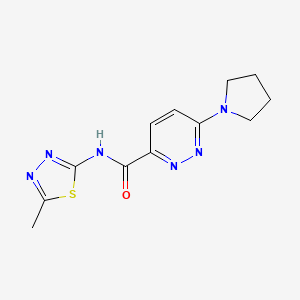
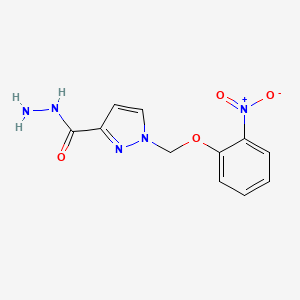


![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2582677.png)


